tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate
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Overview
Description
tert-Butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate: is a complex organic compound that features a pyrazole ring substituted with tert-butyl and 3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with tert-butyl carbamate under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Products may include amine derivatives.
Substitution: Products may include nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other functionalized derivatives .
Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the design of materials with specific properties .
Mechanism of Action
The mechanism by which tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbamate group play crucial roles in binding to these targets and influencing biological pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate is unique due to its complex structure, which includes a pyrazole ring and multiple substituents.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate |
InChI |
InChI=1S/C26H33N5O3/c1-17-10-8-13-20(14-17)31-22(16-21(30-31)25(2,3)4)29-23(32)27-18-11-9-12-19(15-18)28-24(33)34-26(5,6)7/h8-16H,1-7H3,(H,28,33)(H2,27,29,32) |
InChI Key |
KJBPBGHUMYZQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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